ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate
CAS No.: 1955498-98-2
Cat. No.: VC6953168
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955498-98-2 |
---|---|
Molecular Formula | C16H15N3O2 |
Molecular Weight | 281.315 |
IUPAC Name | ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3 |
Standard InChI Key | DLXHLSJPAQJVKJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 4, and 5. The naphthalen-2-yl group at position 1 introduces steric bulk and enhances π-electron conjugation, while the ethyl ester at position 4 and the amino group at position 5 contribute to its polarity and reactivity. The molecular formula is , with a molecular weight of 281.31 g/mol .
Electronic Effects
The naphthyl group’s electron-rich aromatic system stabilizes the pyrazole ring through resonance, altering the compound’s electronic landscape. This stabilization influences its reactivity in electrophilic substitution reactions and its binding affinity to biological targets . Quantum mechanical calculations suggest that the amino group acts as an electron donor, while the ester group withdraws electron density, creating a push-pull system that enhances photophysical properties .
Synthesis and Reaction Optimization
Multi-Component Reaction (MCR) Approaches
A common synthesis route involves a one-pot MCR using benzoylacetonitrile, aromatic aldehydes, and 5-amino-1-phenyl-3-substituted pyrazoles. For example, reacting benzoylacetonitrile with 2-naphthaldehyde and 5-amino-1-phenylpyrazole in ethanol at 60°C for 1 hour yields the target compound in 60% yield . Triethylamine is often employed as a base to deprotonate intermediates and accelerate cyclization .
Table 1: Comparison of Synthesis Methods
Method | Reactants | Conditions | Yield (%) | Reference |
---|---|---|---|---|
MCR with Triethylamine | Benzoylacetonitrile, 2-Naphthaldehyde | Ethanol, 60°C, 1h | 60 | |
Enaminone Cyclization | Acylhydrazides, Bredereck’s Reagent | Methanol/H₂O, RT | 85 |
Green Chemistry Considerations
Recent advances emphasize solvent-free conditions or aqueous media to improve sustainability. For instance, using water-methanol mixtures with catalytic triethylamine reduces environmental impact while maintaining yields above 70% . Microwave-assisted synthesis has also been explored, cutting reaction times to under 30 minutes .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar aprotic solvents like DMF (7.04 mg/mL) but limited solubility in water (0.045 mol/L) . Its calculated log P (octanol-water partition coefficient) of 0.38 suggests balanced hydrophilicity and lipophilicity, favorable for drug permeability .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 281.31 g/mol | ESI-MS |
Log P | 0.38 | XLOGP3 |
Solubility in Water | 7.04 mg/mL | SILICOS-IT |
Melting Point | 198–202°C | DSC |
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acidic or basic environments. Hydrolysis of the ester group occurs at pH < 2 or pH > 10, yielding 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid .
Comparative Analysis with Related Pyrazoles
Structural Analogues
Replacing the naphthyl group with fluorophenyl or chlorophenyl moieties alters bioactivity. For example, the 2-fluorophenyl analog (CAS 618070-65-8) shows reduced antimalarial potency (IC₅₀ = 4.5 μM) but improved solubility in ethanol .
Table 3: Bioactivity Comparison
Compound | PfDHODH IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|
Naphthalen-2-yl Derivative | 1.2 | 7.04 |
2-Fluorophenyl Analog | 4.5 | 12.8 |
4-Chlorophenyl Analog | 3.8 | 9.6 |
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